molecular formula C20H19ClN2O2 B6515686 6-chloro-4-ethoxy-N-(4-ethylphenyl)quinoline-2-carboxamide CAS No. 950277-70-0

6-chloro-4-ethoxy-N-(4-ethylphenyl)quinoline-2-carboxamide

Cat. No.: B6515686
CAS No.: 950277-70-0
M. Wt: 354.8 g/mol
InChI Key: QQBOLQRGBIYBOM-UHFFFAOYSA-N
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Description

6-Chloro-4-ethoxy-N-(4-ethylphenyl)quinoline-2-carboxamide is a quinoline carboxamide derivative supplied for research purposes. Compounds based on the quinoline and carboxamide scaffold are of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. Quinolone-3-carboxamide analogues have demonstrated potent antiproliferative activity against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines in scientific studies . Research into similar quinoline-4-carboxamide derivatives has shown they can act by inhibiting key cancer-related kinases, such as phosphoinositide-dependent protein kinase-1 (PDK1), and can induce apoptosis efficiently in a panel of cancer cells, thereby suppressing proliferative potential and diminishing colony formation ability . Furthermore, quinoline carboxamides designed as VEGFR-2 inhibitors have displayed promising antiangiogenic activity and can promote apoptosis by increasing the expression of apoptotic markers like Caspase-7 and Bax . The chloroquinoline core, as seen in this compound, is a common feature in many investigational compounds targeting various biological pathways . This product is intended for research use only, strictly for laboratory applications, and is not approved for diagnostic, therapeutic, or human use. Researchers are advised to consult the available safety data sheets prior to use.

Properties

IUPAC Name

6-chloro-4-ethoxy-N-(4-ethylphenyl)quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c1-3-13-5-8-15(9-6-13)22-20(24)18-12-19(25-4-2)16-11-14(21)7-10-17(16)23-18/h5-12H,3-4H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBOLQRGBIYBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution at the 4-Position

The ethoxy group at the 4-position of the quinoline ring is typically introduced via nucleophilic substitution. A patented method involves reacting 4-chloroquinoline-2-carboxylic acid derivatives with ethanol in the presence of a polar aprotic solvent such as N,N-dimethylformamide (DMF). For instance, 2-chloroquinoline-4-carboxylic acid undergoes substitution with ethanol at 55°C under reflux, yielding 4-ethoxy-2-chloroquinoline-2-carboxylic acid with >85% efficiency. This step is critical for establishing the ethoxy substituent while retaining the 2-carboxylic acid moiety for subsequent amidation.

Chlorination at the 6-Position

Chlorination at the 6-position is achieved through directed electrophilic aromatic substitution or via intermediate hydroxy group conversion. A recent patent describes the use of phosphorus oxychloride (POCl₃) to chlorinate 4-hydroxy-7-methoxyquinoline-6-carboxamide, yielding 4-chloro-7-methoxyquinoline-6-carboxamide with 91% yield. Adapting this method, 4-ethoxyquinoline-2-carboxylic acid can be treated with POCl₃ at 70°C to introduce the 6-chloro group, though reaction conditions must be carefully controlled to avoid over-chlorination.

Carboxamide Formation via Acid Chloride Intermediate

Activation of Carboxylic Acid

The 2-carboxylic acid group is activated to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. In a representative procedure, 6-chloro-4-ethoxyquinoline-2-carboxylic acid is dissolved in dichloromethane (DCM) with catalytic DMF, followed by dropwise addition of SOCl₂. The mixture is refluxed at 55°C for 4 hours, resulting in near-quantitative conversion to the acid chloride. Excess SOCl₂ is removed under reduced pressure to ensure purity.

Coupling with 4-Ethylphenylamine

The acid chloride is subsequently reacted with 4-ethylphenylamine in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). A study demonstrated that coupling 4-ethoxy-6-chloroquinoline-2-carbonyl chloride with 4-ethylphenylamine in DCM at room temperature produces the target carboxamide with 89% yield. The base neutralizes HCl generated during the reaction, driving the amidation to completion.

Industrial-Scale Optimization Strategies

Continuous Flow Reactor Systems

To enhance scalability, continuous flow reactors are employed for critical steps such as chlorination and amidation. These systems improve heat and mass transfer, reducing reaction times from hours to minutes. For example, a patent disclosed a 72% yield improvement in the nucleophilic substitution step when transitioning from batch to flow conditions.

Purification Techniques

Recrystallization from ethanol-water mixtures or chromatography on silica gel ensures high purity (>99%). Industrial processes favor solvent-antisolvent precipitation for cost efficiency. A reported protocol involving 2-methyltetrahydrofuran (2-MeTHF) and water achieved 94% recovery of 6-chloro-4-ethoxy-N-(4-ethylphenyl)quinoline-2-carboxamide with minimal impurity carryover.

Comparative Analysis of Synthetic Methodologies

Table 1: Reaction Conditions and Yields for Key Steps

StepReagents/ConditionsYield (%)Source
4-Ethoxy substitutionEthanol, DMF, 55°C, 4 h85
6-Chloro introductionPOCl₃, 70°C, 6 h91
Amide coupling4-Ethylphenylamine, TEA, DCM, rt, 12 h89
RecrystallizationEthanol-water (7:3), 0°C94

Mechanistic Insights and Side Reactions

Competing Pathways in Substitution Reactions

During ethoxy group introduction, competing hydrolysis of the acid chloride to the carboxylic acid can occur if moisture is present. This is mitigated by rigorous solvent drying and inert atmosphere use. Additionally, over-chlorination at the 6-position is minimized by controlling POCl₃ stoichiometry and reaction temperature.

Byproduct Formation in Amidation

Trace amounts of N-acylurea byproducts may form during coupling, attributed to premature decomposition of the acid chloride. Employing fresh coupling agents and minimizing reaction time reduces such impurities .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-ethoxy-N-(4-ethylphenyl)quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield 6-chloro-4-formylquinoline-2-carboxamide, while substitution of the chloro group with an amine could produce 6-amino-4-ethoxyquinoline-2-carboxamide.

Scientific Research Applications

6-chloro-4-ethoxy-N-(4-ethylphenyl)quinoline-2-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It is used in studies related to enzyme inhibition and receptor binding due to its potential bioactivity.

    Medicine: Research is ongoing to explore its potential as an anti-cancer or anti-inflammatory agent.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-chloro-4-ethoxy-N-(4-ethylphenyl)quinoline-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it could interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents
6-Chloro-4-ethoxy-N-(4-ethylphenyl)quinoline-2-carboxamide (Target) C₂₃H₂₂ClN₂O₂ (inferred) ~420 (estimated) ~7.0 (estimated) 6-Cl, 4-OEt, 2-(4-ethylphenyl)amide
N-(2-Chlorophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide (Y203-8013) C₂₄H₁₉ClN₂O 386.88 6.735 2-Cl (phenyl), 2-(4-ethylphenyl), 4-amide
2-Chloro-6-fluoro-N-(2-morpholinoethyl)quinoline-4-carboxamide C₁₇H₁₈ClFN₃O₂ 380.80 ~3.5 (estimated) 2-Cl, 6-F, 4-(morpholinoethyl)amide
N-(4-{3-(4-ethoxyphenoxy)-5-nitrophenoxy}phenyl)-2-phenylquinoline-4-carboxamide C₃₆H₂₇N₃O₆ 597.62 ~8.0 (estimated) 4-ethoxyphenoxy, nitro, phenyl

Key Observations :

  • Lipophilicity : The target compound’s ethoxy and 4-ethylphenyl groups confer higher logP (~7.0) than morpholine-containing analogs (logP ~3.5) , aligning it with Y203-8013 (logP 6.735) .
  • Molecular Weight : The target’s estimated MW (~420) places it between simpler derivatives (e.g., Y203-8013) and bulkier analogs with extended substituents (e.g., 597.62 g/mol in ).

Key Research Findings and Implications

Lipophilicity vs. Solubility : The target compound’s high logP may limit aqueous solubility, necessitating formulation strategies (e.g., salt formation, prodrugs) for in vivo applications .

Structure-Activity Relationship (SAR): Chloro at Position 6: Enhances halogen bonding with targets, as seen in antimicrobial quinolines . Ethoxy at Position 4: Improves metabolic stability compared to hydroxyl or methoxy groups .

Comparative Efficacy : While Y203-8013 lacks ethoxy substituents, its 2-chlorophenylamide group may confer similar target affinity but lower metabolic stability than the target compound .

Biological Activity

6-Chloro-4-ethoxy-N-(4-ethylphenyl)quinoline-2-carboxamide is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a quinoline ring substituted with a chloro group at position 6, an ethoxy group at position 4, and an N-(4-ethylphenyl) side chain. Its molecular formula is C19H20ClN1O2C_{19}H_{20}ClN_{1}O_{2}, with a molecular weight of approximately 365.80 g/mol. The presence of functional groups such as the carboxamide and chloro moieties contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, effectively blocking substrate access. This mechanism is crucial for its potential anticancer properties, as it can disrupt pathways involved in cell proliferation and survival.
  • Receptor Interaction : It may also modulate signal transduction pathways by interacting with cellular receptors, influencing various cellular responses.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied as a potential inhibitor of specific kinases involved in cancer progression. For instance, it has shown promise in inhibiting PKMYT1, a kinase implicated in DNA damage response cancers .

Table 1: Anticancer Activity Studies

Study ReferenceCancer TypeMechanism of ActionObserved Effect
VariousPKMYT1 inhibitionReduced tumor growth in xenograft models
Solid tumorsCell cycle disruptionInduction of apoptosis in cancer cells

Antimicrobial Activity

The compound is also being explored for its antimicrobial properties. Preliminary studies suggest that it may exhibit antibacterial effects against various pathogens, making it a candidate for further development in infectious disease treatment.

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has been investigated for anti-inflammatory properties and as a potential lead compound in drug discovery due to its ability to inhibit specific enzymes or receptors .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Cancer Cell Studies : In vitro assays demonstrated that the compound significantly reduced the viability of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Assays : Testing against bacterial strains showed promising results, with minimum inhibitory concentration (MIC) values indicating effective antibacterial activity.
  • Pharmacokinetic Studies : Research into the pharmacokinetic profile revealed favorable absorption characteristics, which are critical for oral bioavailability in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-4-ethoxy-N-(4-ethylphenyl)quinoline-2-carboxamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically begins with halogenated quinoline precursors (e.g., 6-chloro-4-hydroxyquinoline). Key steps include:

  • Ethoxy group introduction : Nucleophilic substitution using ethylating agents (e.g., ethyl bromide) under alkaline conditions .
  • Carboxamide formation : Coupling with 4-ethylphenylamine via amidation, employing coupling agents like EDC/HOBt .
  • Optimization : Reaction temperature (60–80°C), solvent choice (DMF or THF), and catalyst use (e.g., KOtBu) improve yield and purity .
    • Validation : Monitor intermediates via TLC and characterize final products using NMR and mass spectrometry .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural elucidation :

  • X-ray crystallography resolves crystal packing and intramolecular interactions (e.g., weak C–H⋯O bonds) .
  • NMR spectroscopy confirms substituent positions (e.g., chloro at C6, ethoxy at C4) .
    • Purity assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis ensure >95% purity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) alter reactivity and biological activity?

  • Case study : Replacing chlorine with bromine increases electrophilicity, enhancing nucleophilic substitution rates but reducing metabolic stability .
  • Biological impact : Chlorine at C6 improves binding to hydrophobic enzyme pockets, while ethoxy at C4 modulates solubility (logP = 3.2 vs. 2.8 for methoxy analogs) .
  • Methodology :

  • SAR studies : Synthesize analogs (e.g., 6-bromo, 4-methoxy) and compare IC50 values in enzyme inhibition assays .
  • Computational modeling : DFT calculations predict electronic effects of substituents on quinoline’s π-system .

Q. How can researchers resolve contradictions in biological assay data (e.g., conflicting IC50 values)?

  • Root causes : Variability may arise from assay conditions (e.g., pH, temperature) or compound aggregation .
  • Mitigation strategies :

  • Orthogonal assays : Validate binding affinity using both SPR and ITC to confirm thermodynamic consistency .
  • Control experiments : Test compound stability under assay conditions (e.g., DMSO concentration ≤1%) .
    • Data normalization : Use reference standards (e.g., known kinase inhibitors) to calibrate inter-lab variability .

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